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Compound of Interest

Compound Name: Lesinurad

Cat. No.: B601850

Mechanism of Action

Lesinurad lowers serum uric acid by selectively inhibiting transporter proteins involved in uric
acid reabsorption in the proximal tubules of the kidneys.[6][7]

Primary Targets: URAT1 and OAT4

The primary mechanism of lesinurad involves the inhibition of two key apical transporters:

» Uric Acid Transporter 1 (URATL1): This transporter is responsible for the majority of filtered
uric acid reabsorption from the renal tubular lumen back into the bloodstream.[5][6][7][8] By
inhibiting URATL1, lesinurad significantly increases the fractional excretion of uric acid
(FEUA), thereby lowering sUA levels.[5][9][10]

o Organic Anion Transporter 4 (OAT4): Lesinurad also inhibits OAT4, another uric acid
transporter that has been associated with diuretic-induced hyperuricemia.[1][6][7][10] This
action may contribute to its efficacy in patients receiving diuretic therapy.

Transporter Selectivity

Lesinurad's selectivity is a key feature of its pharmacological profile. It does not inhibit the
basolateral transporter SLC2A9 (also known as GLUT9), which is responsible for uric acid's
exit from the tubular cell into the interstitium.[6][7] Furthermore, in vitro studies have shown it
has no effect on the efflux transporter ABCG2.[10] While lesinurad demonstrates inhibitory
activity against OAT1 and OAT3 in vitro, this is not observed clinically.[10] The lack of in vivo
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inhibition is attributed to its high plasma protein binding (>98%), which results in a maximal free
plasma concentration insufficient to inhibit these transporters.[10][11]

Tubular Lumen .
Reabsorption

Proximal Tubule Cell

Uric Acid

Reabsorption >

Interstitium / Blood
InHibition

Mechanism of Lesinurad in the Renal Proximal Tubule

Click to download full resolution via product page

Caption: Lesinurad inhibits URAT1 and OAT4 on the apical membrane of renal tubule cells.

In Vitro Inhibitory Activity

The inhibitory potency of lesinurad against key urate transporters has been quantified in

various in vitro cell-based assays.
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Transporter IC50 (pM) Reference(s)
URAT1 35-7.3 [6][71[10][12]
OAT4 20-3.7 [6][7][10]
OAT1 3.9 [10]

OAT3 35 [10]

ABCG2 > 100 (No effect) [10]

GLUT9 No inhibition [10][13]

Experimental Protocols

The pharmacological properties of lesinurad were characterized through a series of
standardized in vitro and in vivo studies.

In Vitro Transporter Inhibition Assay Protocol

The half-maximal inhibitory concentration (IC50) of lesinurad against urate transporters is
typically determined using a cell-based substrate uptake assay.

Methodology:

e Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured
under standard conditions.[10] The cells are then transiently transfected with a plasmid
vector expressing the human transporter of interest (e.g., hURAT1).[10][12]

o Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere and
express the transporter, typically for 24 hours.[10]

« Inhibitor Incubation: Cells are washed with an assay buffer (e.g., 25 mM MES pH 5.5 or 25
mM HEPES pH 7.3, 125 mM NaCl or gluconate, and other salts).[10][12] A serial dilution of
lesinurad is then added to the wells and pre-incubated for a short period (e.g., 5 minutes).
[12]

o Substrate Addition: A radiolabeled substrate, typically 100 uM of [*4C]-uric acid, is added to
initiate the transport reaction.[12]
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 Incubation and Lysis: The cells are incubated for a defined period (e.g., 10 minutes) to allow
for substrate uptake.[12] The reaction is stopped, and the cells are washed and then lysed
with a solution like 0.1 M NaOH.[8]

» Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using
liquid scintillation counting.[8]

o Data Analysis: The rate of transport is measured and plotted against the concentration of
lesinurad. The IC50 value is calculated by fitting the data to a dose-response curve using
non-linear regression analysis (e.g., in GraphPad Prism or WinNonlin).[8][14]

, )

Workflow for In Vitro Transporter Inhibition Assay
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Caption: A typical experimental workflow for determining the 1C50 of lesinurad.

Human Pharmacokinetic Study Protocol

The pharmacokinetic profile of lesinurad was evaluated in healthy adult subjects through
single and multiple ascending dose studies.[2][14]

Methodology:

o Study Design: A randomized, placebo-controlled, ascending dose study is conducted in
healthy volunteers.[2]

e Dosing: Subjects receive single oral doses of lesinurad (e.g., 5 mg to 600 mg) or multiple
once-daily doses (e.g., 100 mg to 400 mg for 10 days).[2][14]

o Sample Collection: Serial blood and urine samples are collected at pre-defined time points
before and after drug administration (e.g., up to 24-48 hours post-dose).[14]

e Bioanalysis: Plasma and urine concentrations of lesinurad and its metabolites are
determined using a validated bioanalytical method, typically Liquid Chromatography with
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tandem Mass Spectrometry (LC-MS/MS).

o Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK
parameters using noncompartmental analysis software (e.g., WinNonlin).[14] Parameters
include Cmax, Tmax, AUC, t¥2, apparent oral clearance (CL/F), and renal clearance (CLR).
[14]

Pharmacodynamics

The pharmacodynamic effects of lesinurad are characterized by dose-dependent changes in
serum and urinary uric acid.

Effects on Uric Acid Homeostasis

In clinical studies involving both healthy subjects and gout patients, single and multiple oral
doses of lesinurad resulted in dose-dependent decreases in SUA levels and corresponding
increases in the renal clearance and fractional excretion of uric acid.[2][6][7]

Parameter Finding Reference(s)

A single 200 mg dose reduced
SUA by 33% after 6 hours. A
Serum Uric Acid (sUA) 400 mg daily dose reduced [2][10][14]
SUA by 35% at 24 hours post-
dose.

A single 200 mg dose caused
a 3.6-fold increase in FEUA [10]

Fractional Excretion of Uric

Acid (FEUA
( ) after 6 hours.

The half-maximal effective
plasma concentration of

EC50 on FEUA ] [15]
lesinurad on FEUA was

determined to be 13 uM.

No clinically significant effect
] o on the QTc interval was
Cardiac Repolarization [6]
observed at doses up to 1600

mg.
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Pharmacokinetics

Lesinurad exhibits predictable pharmacokinetic properties following oral administration.

ADME Profile

o Absorption: Lesinurad is rapidly and well-absorbed, with an absolute bioavailability of
approximately 100%.[6][7][16] Peak plasma concentrations (Tmax) are reached within 1 to 4
hours.[1][9] Administration with a high-fat meal can decrease Cmax by up to 18% but does
not affect the overall exposure (AUC).[6][7]

 Distribution: It is extensively bound to plasma proteins (>98%), primarily albumin.[1][6][16]
The mean steady-state volume of distribution is approximately 20 L.[6][16]

» Metabolism: Lesinurad is primarily metabolized in the liver via oxidation, mainly by the
cytochrome P450 enzyme CYP2C9.[1][6][16] A secondary pathway involves microsomal
epoxide hydrolase (mEH).[1]

o Excretion: The drug is eliminated through both urine (approximately 63%) and feces
(approximately 32%).[1] The biological half-life is about 5 hours.[1] Between 30% and 40% of
the administered dose is excreted as unchanged lesinurad in the urine.[1][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [lesinurad pharmacology]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b601850#lesinurad-pharmacology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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